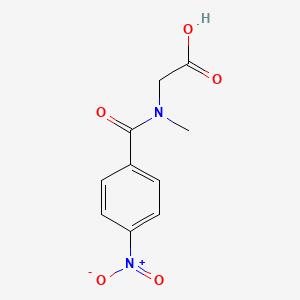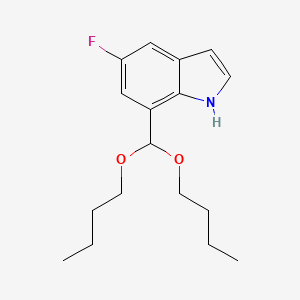![molecular formula C14H25BrN2O3 B13881271 tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate](/img/structure/B13881271.png)
tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl carbamate group, a bromoacetyl group, and a cyclopentylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate typically involves multiple steps. One common approach is to start with the preparation of tert-butyl N-(2-bromoacetyl)carbamate. This can be achieved by reacting tert-butyl carbamate with bromoacetyl bromide in the presence of a base such as triethylamine .
Next, the intermediate product is reacted with cyclopentylamine to introduce the cyclopentylamino group. This step usually requires a solvent like dichloromethane and a catalyst such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azides, nitriles, or thiols, while oxidation and reduction can produce alcohols, ketones, or amines .
Aplicaciones Científicas De Investigación
tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. The cyclopentylamino group may enhance the compound’s binding affinity and selectivity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
tert-butyl N-(2-bromoethyl)carbamate: Similar structure but lacks the cyclopentylamino group.
tert-butyl N-(2-oxoethyl)carbamate: Contains an oxoethyl group instead of the bromoacetyl group.
N-Boc-2-aminoacetaldehyde: A related compound with an aminoacetaldehyde group.
Uniqueness
tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the cyclopentylamino group distinguishes it from other similar compounds and may contribute to its unique properties and applications .
Propiedades
Fórmula molecular |
C14H25BrN2O3 |
|---|---|
Peso molecular |
349.26 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate |
InChI |
InChI=1S/C14H25BrN2O3/c1-14(2,3)20-13(19)16-8-9-17(12(18)10-15)11-6-4-5-7-11/h11H,4-10H2,1-3H3,(H,16,19) |
Clave InChI |
MNHDSDJWNYPZIE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCN(C1CCCC1)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(dibutylamino)-4-methylphenyl]acetamide](/img/structure/B13881188.png)
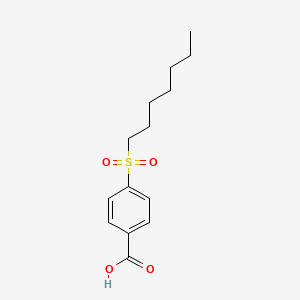

![2-[3-(3-Oxobut-1-enyl)phenyl]acetic acid](/img/structure/B13881231.png)
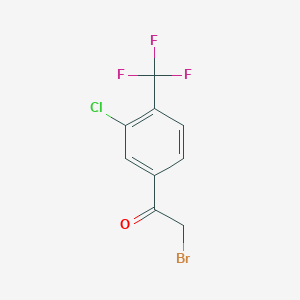
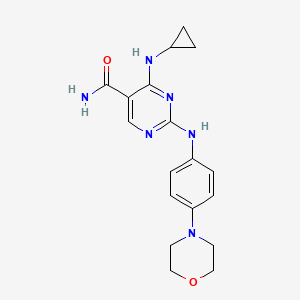
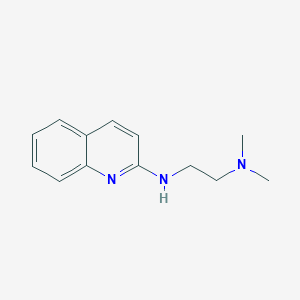
![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide](/img/structure/B13881243.png)
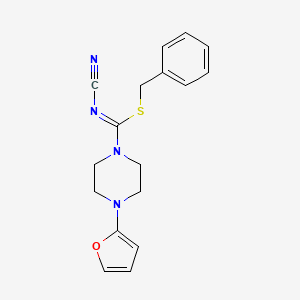
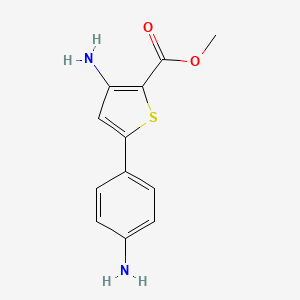
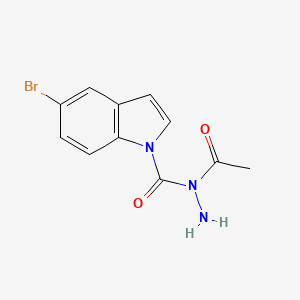
![6-(furan-2-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13881275.png)
